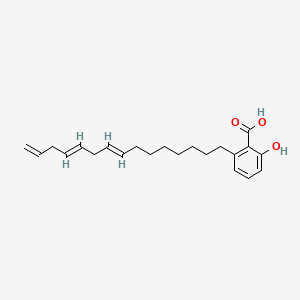
Anacardic acid C15:3
Overview
Description
Anacardic acid C15:3 is a phenolic lipid derived from the cashew nut shell liquid. It is a mixture of several closely related organic compounds, each consisting of a salicylic acid core substituted with a 15-carbon alkyl chain that has three unsaturated bonds.
Mechanism of Action
Anacardic acid C15:3, also known as 8,11,14-Anacardic acid or 2-hydroxy-6-[(8E,11E)-pentadeca-8,11,14-trienyl]benzoic acid or 2-[(4Z,7Z,9E)-14-hydroxypentadeca-4,7,9-trien-2-yl]benzoic Acid, is a bioactive phytochemical found in the nutshell of Anacardium occidentale .
Target of Action
This compound has been found to be a common inhibitor of several clinically targeted enzymes such as NFjB kinase, histone acetyltransferase (HATs), lipoxygenase (LOX-1), xanthine oxidase, tyrosinase, and ureases . These enzymes play crucial roles in various biological processes, including inflammation, oxidative stress, and cancer progression.
Mode of Action
This compound interacts with its targets, primarily by inhibiting their enzymatic activities. This inhibition can lead to changes in cellular processes, such as reduced inflammation, oxidative damage, and cancer cell proliferation .
Biochemical Pathways
The inhibition of these enzymes by this compound affects various biochemical pathways. For instance, the inhibition of NFjB kinase can lead to the suppression of the NFjB signaling pathway, which plays a critical role in immune and inflammatory responses .
Pharmacokinetics
It is known that the compound is a major component of cashew nutshell liquid (cnsl), which is used in various industrial applications
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its ability to inhibit multiple enzymes. It has been suggested that the compound has bactericidal, fungicidal, insecticidal, anti-termite, and molluscicidal properties . Moreover, it has potential therapeutic applications in treating serious pathophysiological disorders like cancer, oxidative damage, inflammation, and obesity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of anacardic acid-based formulations in aqueous solution can vary with temperature
Biochemical Analysis
Biochemical Properties
Anacardic acid C15:3 has been found to be a common inhibitor of several clinically targeted enzymes such as NFjB kinase, histone acetyltransferase (HATs), lipoxygenase (LOX-1), xanthine oxidase, tyrosinase, and ureases . It interacts with these enzymes and proteins, altering their function and influencing biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit the growth of estrogen receptor α (ERα)-positive MCF-7 breast cancer cells and MDA-MB-231 triple-negative breast cancer cells, without affecting primary breast epithelial cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and activity of various enzymes and proteins within the cell .
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Anacardic acid C15:3 can be synthesized through the extraction of cashew nut shell liquid, which is a byproduct of cashew nut processing. The extraction methods include cold or solvent extraction, which yield a high concentration of anacardic acid (60-65%) along with other phenolic compounds .
Industrial Production Methods: The industrial production of anacardic acid involves the extraction of cashew nut shell liquid using mechanical or solvent extraction methods. The extracted liquid is then subjected to purification processes to isolate anacardic acid. This process is environmentally friendly and aligns with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: Anacardic acid C15:3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the phenolic hydroxyl group and the unsaturated alkyl chain.
Common Reagents and Conditions:
Oxidation: Anacardic acid can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of anacardic acid can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with reagents like acyl chlorides or alkyl halides.
Major Products Formed:
Oxidation: Oxidation of anacardic acid can lead to the formation of quinones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Substitution reactions can produce esters or ethers.
Scientific Research Applications
Anacardic acid C15:3 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various bioactive compounds and nanomaterials.
Industry: Anacardic acid is used in the production of resins, coatings, and frictional materials.
Comparison with Similar Compounds
Anacardic acid C15:3 is unique due to its specific structure and biological activities. Similar compounds include:
Cardanol: A phenolic lipid derived from anacardic acid through decarboxylation.
Ginkgolic Acid: A structurally similar compound found in ginkgo biloba, known for its antimicrobial and anticancer properties.
Salicylic Acid: Shares the same phenolic core but lacks the long alkyl chain, resulting in different biological activities.
Properties
IUPAC Name |
2-hydroxy-6-[(8E,11E)-pentadeca-8,11,14-trienyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h2,4-5,7-8,15,17-18,23H,1,3,6,9-14,16H2,(H,24,25)/b5-4+,8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVGEKPNSCFQIR-AOSYACOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18654-18-7, 103904-73-0 | |
| Record name | Anacardic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018654187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,11,14-Anacardic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5X3PZ4LDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxy-6-(8,11,14-pentadecatrienyl)benzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


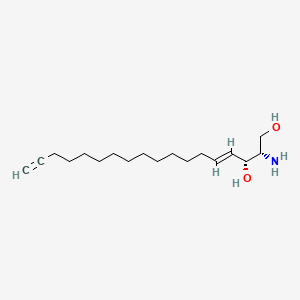
![8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one](/img/structure/B3026172.png)
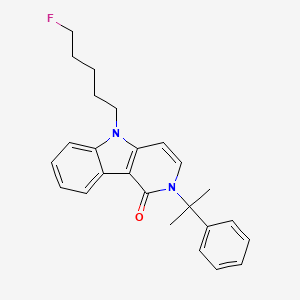
![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)
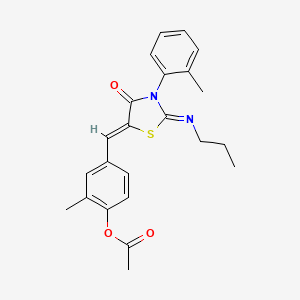
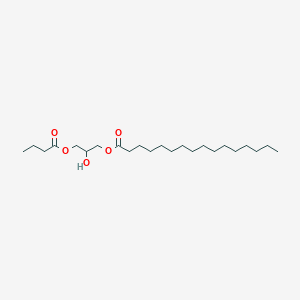

![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B3026181.png)
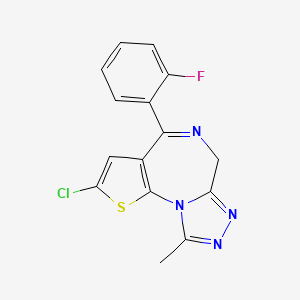
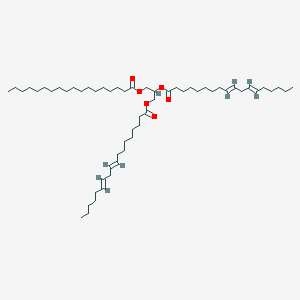
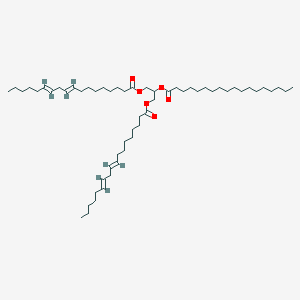
![3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026188.png)

![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)
